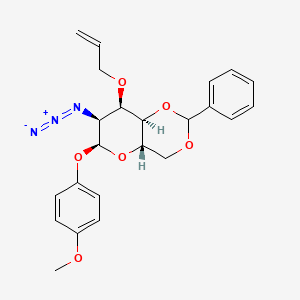

4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside

説明

Molecular Structure and Nomenclature

4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside possesses the molecular formula C₂₃H₂₅N₃O₆ and a molecular weight of 439.47 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (4aR,6S,7R,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine. This nomenclature reflects the complex bicyclic structure formed by the galactopyranoside ring system and the benzylidene acetal protecting group.

The compound is registered under Chemical Abstracts Service number 889453-83-2, providing a unique identifier for this specific molecular structure. The Simplified Molecular Input Line Entry System representation is COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-], which encodes the complete structural information including stereochemistry. The PubChem Compound Identifier for this substance is 91659134, facilitating database searches and cross-referencing.

The InChI Key TYEQNJAZZVSANI-YYKQMJRKSA-N provides another standardized identifier that enables precise chemical structure representation across different databases and software systems. This comprehensive set of identifiers ensures accurate communication and documentation of the compound's structure across various research contexts and chemical databases.

Stereochemical Configuration and Anomeric Properties

The stereochemical configuration of this compound is fundamentally determined by its galactopyranoside backbone, which adopts the D-configuration characteristic of naturally occurring galactose derivatives. The compound exhibits a beta-anomeric configuration at the C1 position, where the 4-methoxyphenyl aglycon is attached below the plane of the sugar ring in the conventional Haworth projection. This beta-linkage significantly influences the compound's chemical reactivity and biological properties compared to its alpha-anomeric counterpart.

The specific rotation of this compound has been determined to be -30.0 to -32.5 degrees when measured at the sodium D-line at 20 degrees Celsius, using a concentration of 1 gram per 100 milliliters in chloroform as the solvent. This optical rotation value provides important information about the compound's stereochemical purity and can serve as a quality control parameter during synthesis and purification processes.

Research has demonstrated that the stereochemistry at the C4 position significantly affects the hydrolysis reaction rate of the benzylidene acetal protecting group. In galactosides, where the C4 hydroxyl group is in the axial orientation, the benzylidene acetal exhibits different reactivity patterns compared to glucosides and mannosides. This stereochemical difference has practical implications for synthetic strategies and orthogonal protection schemes in carbohydrate chemistry.

The 4,6-O-benzylidene acetal creates a rigid bicyclic system that constrains the conformational flexibility of the galactopyranoside ring. This conformational restriction enhances the selectivity of glycosylation reactions when this compound serves as a donor or acceptor in synthetic transformations. The bicyclic structure also influences the compound's physical properties, including its crystalline nature and melting point characteristics.

Functional Group Analysis

The molecular structure of this compound incorporates several distinct functional groups that contribute to its unique chemical properties and synthetic versatility. The azido group (N₃) at the 2-position represents one of the most significant functional features, providing a linear arrangement of three nitrogen atoms with the formal structure -N=N⁺=N⁻. This azido functionality exhibits ambivalent redox behavior, being both oxidizing and reducing in nature, and is susceptible to disproportionation reactions under certain conditions.

The allyl group at the 3-position introduces an alkenic functionality characterized by the prop-2-enoxy substituent (-OCH₂CH=CH₂). This allyl ether linkage provides opportunities for various chemical transformations, including cross-metathesis reactions, hydroboration-oxidation sequences, and radical-mediated processes. The allyl group's reactivity profile makes it a valuable handle for further synthetic elaboration while maintaining orthogonal reactivity relative to other protecting groups present in the molecule.

The 4-methoxyphenyl aglycon contains an aromatic ether functionality where the methoxy group (-OCH₃) is attached to the para position of the phenyl ring. This substitution pattern influences the electronic properties of the aromatic system, making it more electron-rich compared to unsubstituted phenyl groups. The methoxy group acts as an ortho-para directing group in electrophilic aromatic substitution reactions and can participate in various chemical transformations including demethylation reactions under acidic conditions.

The 4,6-O-benzylidene acetal represents a cyclic protecting group that forms a six-membered dioxane ring fused to the galactopyranoside structure. This acetal functionality is acid-labile and can be selectively hydrolyzed under mild acidic conditions while leaving other protecting groups intact. The benzylidene group provides excellent regioselectivity for the protection of vicinal hydroxyl groups and has been extensively studied for its hydrolysis kinetics and mechanisms.

Physical and Chemical Properties

This compound exhibits distinctive physical characteristics that reflect its molecular structure and intermolecular interactions. The compound appears as a white to almost white crystalline powder at room temperature, indicating a well-ordered solid-state structure with minimal impurities. The crystalline nature suggests strong intermolecular hydrogen bonding interactions and favorable molecular packing arrangements in the solid state.

The melting point of this compound has been consistently reported as 119.0 to 123.0 degrees Celsius, providing a narrow range that indicates good compound purity and consistent synthetic preparation methods. This relatively low melting point for such a complex molecular structure suggests that the intermolecular forces, while significant enough to maintain crystalline integrity, are not exceptionally strong. The melting point serves as an important identification parameter and quality control measure for synthetic preparations.

Table 1: Physical Properties Summary

| Property | Value | Analytical Method |

|---|---|---|

| Molecular Weight | 439.47 g/mol | Mass Spectrometry |

| Melting Point | 119.0-123.0°C | Differential Scanning Calorimetry |

| Specific Rotation | -30.0 to -32.5° | Polarimetry (c=1, CHCl₃) |

| Physical State | Crystalline Powder | Visual Inspection |

| Color | White to Almost White | Colorimetric Analysis |

| Purity | ≥95.0% | High Performance Liquid Chromatography |

The compound requires storage under frozen conditions (below 0 degrees Celsius) to maintain stability and prevent degradation. This storage requirement suggests that the molecule may be susceptible to hydrolysis or other decomposition pathways at ambient temperatures, particularly given the presence of acid-labile protecting groups and the potentially unstable azido functionality. The freezer storage conditions help preserve the compound's integrity for extended periods and maintain its analytical purity.

Chemical purity analysis by High Performance Liquid Chromatography consistently demonstrates greater than 95.0 percent area purity, indicating excellent synthetic control and purification efficiency. Elemental analysis for nitrogen content yields values between 9.10 and 10.10 percent, which corresponds well with the theoretical nitrogen content based on the molecular formula containing three nitrogen atoms in the azido group. Nuclear Magnetic Resonance spectroscopy confirms the structural integrity and stereochemical assignments, providing comprehensive analytical verification of the compound's identity and purity.

特性

IUPAC Name |

(4aS,6S,7S,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-3-13-28-21-19(25-26-24)23(30-17-11-9-16(27-2)10-12-17)31-18-14-29-22(32-20(18)21)15-7-5-4-6-8-15/h3-12,18-23H,1,13-14H2,2H3/t18-,19-,20-,21+,22?,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEQNJAZZVSANI-ZZOOYSSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]3[C@@H](O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659766 | |

| Record name | 4-Methoxyphenyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-prop-2-en-1-yl-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889453-83-2 | |

| Record name | 4-Methoxyphenyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-prop-2-en-1-yl-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material and Protection Strategy

The synthesis begins with commercially available or synthesized beta-D-galactopyranoside derivatives. Hydroxyl groups are protected using benzyl groups, typically via benzyl chloride or benzyl bromide in the presence of a base (e.g., sodium hydride or potassium carbonate) to afford benzyl-protected intermediates, ensuring selective reactivity at desired sites.

Formation of the Benzylidene Ring

The benzylidene group is introduced by reacting the protected galactopyranoside with benzaldehyde derivatives under acid catalysis (e.g., p-toluenesulfonic acid) to form a cyclic acetal at the 4,6-positions, stabilizing the conformation and preventing side reactions.

Allyl Group Introduction at the 3-Position

The 3-hydroxyl group is selectively alkylated with allyl bromide or allyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step requires control over regioselectivity, often achieved by the initial protection of other hydroxyl groups.

Azide Substitution at the 2-Position

The 2-hydroxyl group is converted into a good leaving group (e.g., via mesylation or tosylation) followed by nucleophilic substitution with sodium azide (NaN₃). This introduces the azido functionality, which is crucial for click chemistry applications.

Final Deprotection and Purification

After successful substitution, deprotection of benzyl groups is performed via catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere). The benzylidene acetal can be hydrolyzed under mild acidic conditions if necessary to yield the final compound.

Reaction Conditions and Catalysts

| Step | Reagents | Solvent | Catalyst/Conditions | Purpose |

|---|---|---|---|---|

| Protection | Benzyl chloride/bromide, base | DMF or DMSO | Room temperature, inert atmosphere | Protect hydroxyl groups |

| Benzylidene formation | Benzaldehyde, p-toluenesulfonic acid | Toluene or dichloromethane | Reflux with Dean-Stark trap | Form benzylidene acetal |

| Allyl substitution | Allyl bromide, K₂CO₃ | Acetone or DMF | Room temperature | Alkylate 3-position hydroxyl |

| Azide substitution | Tosyl chloride, NaN₃ | DMF | 50-80°C | Introduce azido group |

| Deprotection | Hydrogen, Pd/C | Ethanol or methanol | Room temperature | Remove protecting groups |

Data Table: Summary of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Key Outcome |

|---|---|---|---|---|

| 1 | Beta-D-galactopyranoside | Benzyl chloride, base | Room temp, inert | Benzyl-protected intermediate |

| 2 | Benzyl-protected galactoside | Benzaldehyde, acid | Reflux | Benzylidene formation |

| 3 | Benzylidene-protected intermediate | Allyl bromide, K₂CO₃ | Room temp | Allyl at 3-position |

| 4 | Allyl-protected intermediate | Tosyl chloride, NaN₃ | 50-80°C | Azide at 2-position |

| 5 | Azido intermediate | Hydrogen, Pd/C | Room temp | Deprotected final compound |

Research Findings and Optimization

Recent research emphasizes the importance of stereoselectivity and regioselectivity in carbohydrate functionalization. The use of protecting groups like benzylidene enhances selectivity, while the azide substitution step benefits from microwave-assisted reactions to improve yields and reduce reaction times. Catalytic hydrogenation under mild conditions minimizes side reactions during deprotection.

Furthermore, the choice of solvents such as DMF or DMSO ensures solubility of reagents and intermediates, facilitating efficient reactions. The azide installation step is often optimized by varying temperature and reaction time to maximize conversion and minimize by-products.

Notes on Industrial Scale-Up

Scaling these reactions requires precise control over temperature, reagent addition rates, and reaction times. Continuous flow techniques have been explored to improve safety and reproducibility, especially for azide handling due to its toxicity.

科学的研究の応用

Drug Development

This compound serves as a valuable intermediate in the synthesis of novel glycosylated drugs. Its ability to enhance bioavailability and target specific cells is crucial for developing therapeutics that require precise delivery mechanisms. The modifications possible with this compound allow researchers to tailor pharmacological properties to improve efficacy and reduce side effects .

Bioconjugation

The azido group in 4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside is particularly notable for its applications in click chemistry. This reactivity facilitates the attachment of biomolecules, enabling the development of targeted therapies and diagnostics. Such bioconjugates can be utilized in various pharmaceutical applications, including the creation of antibody-drug conjugates that enhance therapeutic specificity .

Glycobiology Studies

In glycobiology, this compound plays a pivotal role in studying carbohydrate-protein interactions. By serving as a glycosyl donor in synthetic reactions, it aids researchers in exploring complex biological processes and understanding how carbohydrates influence cellular functions. This knowledge is essential for developing new therapeutic strategies targeting glycan-related pathways .

Material Science

The unique structure of this compound also lends itself to applications in material science. It can be used to create functionalized polymers that enhance the properties of materials used in drug delivery systems and smart materials. These polymers can be engineered for specific functionalities, such as controlled release or improved biocompatibility .

Diagnostics

In diagnostics, the compound's ability to form stable conjugates with proteins makes it useful for developing sensitive assays for disease markers. This application is particularly relevant in clinical settings where early detection of diseases can significantly impact treatment outcomes. By improving assay sensitivity and specificity, researchers can enhance diagnostic methodologies .

Case Studies and Research Findings

Several studies have documented the applications of this compound across various fields:

作用機序

The mechanism of action of 4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside involves its interaction with specific molecular targets, primarily through its azido and allyl groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The allyl group can undergo various reactions, including polymerization and cross-linking, contributing to the compound’s versatility in chemical synthesis.

類似化合物との比較

Structural Analogues

The table below highlights structural similarities and differences:

Key Observations :

- Stereochemical Differences : Glucose vs. galactose analogues (e.g., C4 configuration) influence enzymatic recognition and reactivity .

- Protecting Group Strategies : Benzylidene rings (4,6-O) confer rigidity, while allyl/benzyl groups offer orthogonal deprotection routes .

- Functional Group Utility : Azido groups enable bioorthogonal chemistry, whereas acetyl or phthalimido groups serve as stable intermediates for further glycosylation .

Comparison with Analogues :

Physicochemical Properties

生物活性

4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside (CAS RN: 889453-83-2) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its inhibitory effects on enzymes, particularly acetylcholinesterase (AChE), and its potential as an antimicrobial agent.

The molecular formula of the compound is with a molecular weight of approximately 439.47 g/mol. It appears as a white to almost white powder and is characterized by a high purity level (>95% HPLC) .

Inhibition of Acetylcholinesterase

Recent studies highlight the compound's significant inhibitory activity against human acetylcholinesterase (hAChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition mechanism involves non-covalent interactions at the enzyme's active site, particularly through the benzylidene moiety present in its structure.

Inhibitory Assays

In vitro assays demonstrated that various derivatives of similar compounds exhibited varying degrees of AChE inhibition. For instance, at concentrations of 100 µM and 300 µM, certain derivatives showed inhibition percentages ranging from 48.97% to 61.27%, with the most effective compound displaying a notable increase in activity at higher concentrations .

| Compound | Inhibition at 100 µM | Inhibition at 300 µM |

|---|---|---|

| Compound 1 | 61.27% | Higher than 61.27% |

| Compound 2 | Moderate | Increased |

| Compound 3 | Inactive | Moderate |

These findings suggest that structural features, particularly the presence of functional groups like methoxy and benzylidene, significantly influence AChE inhibitory activity.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of similar benzylidene derivatives in mouse models of memory loss induced by drug treatments. The results indicated that these compounds could recover memory functions, likely through their AChE inhibitory actions .

- Antimicrobial Efficacy : Research into related azido-galactopyranosides revealed their effectiveness against resistant bacterial strains, suggesting that modifications in sugar moieties can enhance antimicrobial properties .

Q & A

Basic: What are the key synthetic strategies for constructing the benzylidene and allyl protecting groups in this compound?

The synthesis involves sequential protection of hydroxyl groups to ensure regioselectivity. The 4,6-O-benzylidene group is introduced first via acid-catalyzed condensation of benzaldehyde derivatives with the galactopyranoside diol, forming a rigid bicyclic structure that shields the 4, and 6-OH positions . The 3-O-allyl group is then installed using allyl bromide under basic conditions (e.g., NaH/DMF), which selectively protects the 3-OH due to steric and electronic factors . The azido group at C2 is typically introduced via nucleophilic displacement of a triflate intermediate using NaN₃ .

Basic: How is the azido group stabilized during multi-step synthesis?

The azido group (-N₃) is sensitive to reducing agents and elevated temperatures. Stabilization is achieved by maintaining inert atmospheres (N₂/Ar) and avoiding thiols or phosphines. Reaction progress is monitored via IR spectroscopy (ν~2100 cm⁻¹ for -N₃) and TLC with UV-inactive visualization (e.g., ceric ammonium molybdate) to prevent decomposition .

Advanced: How can glycosylation efficiency be optimized when using azido-containing acceptors?

Azido groups can hinder glycosylation due to electron-withdrawing effects. Optimization strategies include:

- Donor activation : Use trichloroacetimidate donors (e.g., 4,6-di-O-benzylidene-α-D-glucopyranosyl trichloroacetimidate) with Lewis acids like TMSOTf or BF₃·Et₂O to enhance reactivity .

- Temperature control : Low temperatures (-20°C to 0°C) minimize side reactions while maintaining reaction kinetics .

- Solvent selection : Anhydrous dichloromethane or toluene improves donor-acceptor compatibility .

Advanced: How are stereochemical outcomes of glycosidic bonds verified experimentally?

Stereochemistry is confirmed via:

- NMR spectroscopy : NOESY correlations (e.g., H1 of the donor to H4 of the acceptor) confirm β-configuration. H-C HSQC identifies anomeric carbon coupling constants ( ~170 Hz for β-linkages) .

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, particularly for benzylidene-protected intermediates .

Advanced: How to resolve contradictions in reported glycosylation yields for similar substrates?

Discrepancies often arise from subtle differences in protecting groups or reaction conditions. Systematic analysis includes:

- Design of Experiments (DoE) : Vary parameters (donor/acceptor ratio, temperature, promoter) to identify critical factors .

- Comparative studies : Benchmark against established protocols (e.g., trichloroacetimidate vs. thioglycoside donors) .

- Mechanistic probes : Use O-labeled donors to track glycosylation pathways and side reactions .

Advanced: What methods enable regioselective deprotection of the benzylidene group without compromising the azido functionality?

The benzylidene group is selectively cleaved under mild acidic conditions (e.g., 80% AcOH at 50°C) to yield 4-OH and 6-OH without affecting the azido group. For acid-sensitive substrates, catalytic hydrogenolysis (H₂/Pd-C) or oxidative methods (DDQ) can be employed .

Methodological: How to characterize intermediates with overlapping NMR signals?

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula for azido- and benzylidene-containing intermediates .

- DEPT-135 NMR : Differentiates CH₂ (allyl) and CH (anomeric) groups .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., benzylidene protons) .

Analytical: What are the best practices for analyzing azido group stability under different reaction conditions?

- FT-IR monitoring : Track the azide peak (2100–2150 cm⁻¹) during reactions to detect decomposition .

- TLC-MS : Combines rapid screening with mass confirmation to identify degradation products .

- Control experiments : Compare stability in polar (DMF) vs. non-polar (toluene) solvents to guide solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。